Chloroaluminum phthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Photosensitizer in Photodynamic Therapy (PDT)

One of the most promising applications of ClAlPc is in PDT, a treatment modality for various cancers and other diseases. In PDT, a photosensitizer like ClAlPc is introduced into the target tissue. When irradiated with specific light, the photosensitizer generates reactive oxygen species (ROS) that damage nearby cells. Studies have shown that ClAlPc can be an effective photosensitizer due to its strong light absorption properties and ability to generate ROS upon illumination []. Research is ongoing to improve the delivery and targeting of ClAlPc for PDT applications [].

Antimicrobial Activity

Recent research suggests that ClAlPc possesses antimicrobial activity. Studies have investigated the use of ClAlPc-based nanoemulsions to target and eliminate periodontal bacteria []. While the mechanism of action is still under investigation, this finding holds promise for developing new antimicrobial therapies.

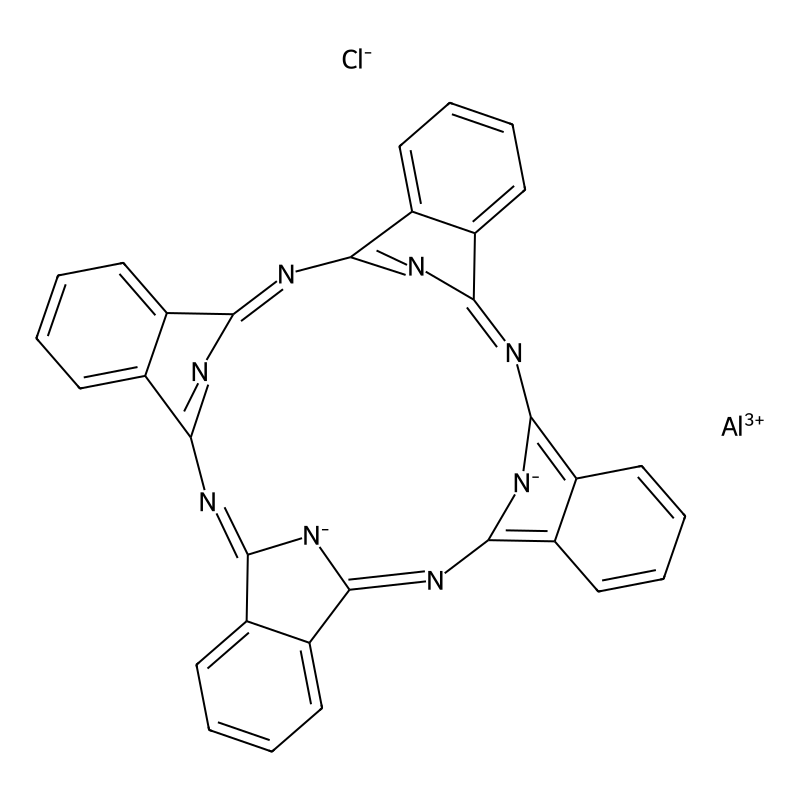

Chloroaluminum phthalocyanine is a metal-organic compound belonging to the phthalocyanine family, characterized by its unique structure which includes a central aluminum atom coordinated to four phthalocyanine ligands. The chemical formula for chloroaluminum phthalocyanine is C₁₆H₁₁ClN₄Al, and it is often denoted as AlClPc. This compound exhibits significant optical and electronic properties, making it suitable for various applications in optoelectronics, such as organic light-emitting diodes and solar cells .

Chloroaluminum phthalocyanine undergoes several notable chemical transformations. One significant reaction involves its conversion to bis(phthalocyaninato)aluminum(III) upon annealing in the presence of water. This transformation alters its molecular orientation and enhances its electronic properties . Additionally, chloroaluminum phthalocyanine can participate in electron transfer reactions with various organic compounds, highlighting its potential as a photosensitizer in photodynamic therapy .

Chloroaluminum phthalocyanine has demonstrated promising biological activity, particularly in the field of photodynamic therapy. It acts as a photosensitizer, generating reactive oxygen species upon light activation, which can effectively destroy cancer cells and pathogens. Its antimicrobial properties make it a candidate for treating infections and certain types of cancer through targeted photodynamic approaches .

The synthesis of chloroaluminum phthalocyanine typically involves the reaction of aluminum chloride with phthalic anhydride in the presence of a suitable solvent. Common solvents include dimethylformamide or tetrachloroethane. The reaction conditions, such as temperature and time, can be optimized to yield high-purity chloroaluminum phthalocyanine . Alternative methods include vapor deposition techniques for producing thin films suitable for electronic applications.

Chloroaluminum phthalocyanine's polar structure and ability to form thin films make it particularly advantageous in optoelectronic applications compared to its non-polar counterparts like copper or zinc phthalocyanines . Its unique reactivity also positions it favorably for specific biological applications not typically associated with other metal phthalocyanines.

Studies on the interactions of chloroaluminum phthalocyanine with various substrates have revealed significant insights into its interface properties. For instance, research shows that when deposited on silver surfaces, it exhibits distinct electronic characteristics compared to other metal-organic compounds. These interactions can influence the compound's stability and reactivity, which are critical for its application in electronic devices .

Chloroaluminum phthalocyanine exhibits characteristic phthalocyanine absorption and emission patterns that vary significantly with solvent environment and aggregation state [1] [2]. The compound displays the typical dual-band absorption spectrum characteristic of metallophthalocyanines, with distinct Soret and Q-band regions.

In ethanol, which provides optimal monomeric conditions, the absorption spectrum demonstrates well-defined spectral features [1] [2]. The Soret band, attributed to the S₀ → S₂ transition, appears at 353 nanometers with a high molar absorptivity coefficient of 634 × 10³ liters per mole per centimeter [1] [2]. The Q-band region, corresponding to the S₀ → S₁ transition, exhibits multiple peaks including the primary Q I band at 672 nanometers (305 × 10³ liters per mole per centimeter), the Q II band at 606 nanometers (257 × 10³ liters per mole per centimeter), and the Q III band at 640 nanometers (205 × 10³ liters per mole per centimeter) [1] [2].

The fluorescence emission spectrum in ethanol reveals an emission maximum at 680 nanometers, corresponding to the S₁ → S₀ transition, accompanied by additional vibrational bands at 713 and 748 nanometers [1] [2]. These vibrational features provide evidence of the rigid molecular structure and well-defined electronic states in the monomeric form.

In acetonitrile, the compound maintains similar spectral characteristics with the Q-band maximum at 674 nanometers and corresponding fluorescence emission at the same wavelength [3]. However, in dimethylsulfoxide, blue-shifted absorption to 650 nanometers indicates solvent-induced electronic perturbations [3] [1].

The spectral profiles undergo dramatic changes upon aggregation. In water-ethanol mixtures containing greater than 50% water by volume, the formation of J-aggregates becomes evident through the disappearance of characteristic Q-bands and the emergence of a new absorption band at 610 nanometers [1] [2]. This spectral transformation is accompanied by severe fluorescence quenching, with emission intensities decreasing to near-zero levels due to efficient energy transfer and non-radiative decay pathways in the aggregated state [1] [2].

Aggregation Behavior in Solvent Systems

The aggregation behavior of chloroaluminum phthalocyanine demonstrates remarkable sensitivity to solvent polarity and intermolecular interactions [1] [2]. This behavior directly impacts the photophysical properties and determines the compound's suitability for various applications.

In non-polar and moderately polar solvents, the compound exhibits favorable monomeric behavior. Ethanol provides the most suitable environment for maintaining monomeric species, as evidenced by linear concentration-dependent absorption that follows Lambert-Beer law relationships up to concentrations of 1.0 × 10⁻⁶ molar [1] [2]. Above this concentration threshold, deviations from linearity in fluorescence measurements indicate the onset of aggregation processes.

Increasing solvent polarity progressively promotes aggregation. In acetone and dimethylsulfoxide, moderate aggregation occurs, characterized by band broadening, reduced absorptivity, and wavelength shifts particularly evident in the Q III band region [1] [2]. Chloroform induces strong aggregation with significant spectral distortions, while aqueous media results in complete aggregation and precipitation of the compound [1] [2].

The aggregation process in water-ethanol mixtures provides insight into the mechanism of self-organization. At water contents approaching 50% by volume, a critical transition occurs where small aggregates such as dimers and trimers transform into higher-order J-aggregates [1] [2]. This transition is accompanied by dramatic spectral changes including the extinction of Q-bands and appearance of characteristic aggregate absorption at 610 nanometers.

Polymeric micelle systems offer potential solutions for controlling aggregation behavior. Pluronic triblock copolymers, particularly P-123 and F-127, demonstrate differential interactions with chloroaluminum phthalocyanine [1] [2]. The more hydrophobic P-123 copolymer, with its lower hydrophilic polyethylene oxide to hydrophobic polypropylene oxide ratio, provides superior solubilization capability. At appropriate micelle-to-photosensitizer ratios, P-123 can maintain the compound in monomeric form, as evidenced by restoration of characteristic monomer absorption features and enhanced fluorescence emission that is approximately ten-fold greater than observed with F-127 systems [1] [2].

The kinetics of aggregation reveal complex time-dependent processes. In F-127 systems, aggregation proceeds rapidly and independently of micellar concentration, while P-123 systems demonstrate slower, concentration-dependent aggregation kinetics [1] [2]. These differences reflect the distinct microenvironmental properties of the two copolymer systems and their differential capacity for photosensitizer stabilization.

Temperature effects further modulate aggregation behavior. At elevated temperatures (40°C), F-127 systems show enhanced disaggregation effects, while P-123 systems paradoxically exhibit increased aggregation [1] [2]. These temperature dependencies arise from structural reorganization of the polymeric micelles and changes in their hydrophobic core volumes and interfacial properties.

Triplet State Quantum Yields and Lifetimes

The triplet state photophysics of chloroaluminum phthalocyanine represents a critical determinant of its photochemical reactivity and efficiency in singlet oxygen generation [4] [5] [6]. The compound demonstrates significant intersystem crossing efficiency and relatively long-lived triplet states that enable productive photochemical reactions.

In dimethylsulfoxide solution, chloroaluminum phthalocyanine exhibits a triplet quantum yield of approximately 0.3 with a triplet lifetime of 80 microseconds [4] [7]. The intersystem crossing quantum yield of 0.4 indicates efficient population transfer from the singlet excited state to the triplet manifold following Soret band excitation at 355 nanometers [8] [9].

Aqueous environments significantly affect triplet state behavior, although aggregation complicates direct measurements. Sulfonated derivatives in aqueous media demonstrate triplet lifetimes ranging from 290 to 500 microseconds, with the variation attributed to different degrees of aggregation and environmental interactions [5] [8]. The triplet state quenching by molecular oxygen proceeds with a rate constant of 1.6 × 10⁹ inverse molar per second, indicating near-diffusion-limited quenching efficiency [8].

Protein binding dramatically enhances triplet state properties. When associated with human serum albumin, the triplet lifetime extends to 820-1100 microseconds, representing a two to four-fold increase compared to free compound in solution [4] [5]. This enhancement results from protection of the triplet state from aqueous quenching processes and favorable microenvironmental effects within the protein binding sites.

The triplet-triplet absorption spectrum spans the region from 400 to 600 nanometers, accompanied by ground state depletion bands in the Soret and Q-band regions [9] [10]. This broad triplet absorption provides opportunities for photochemical processes and energy transfer reactions across a wide spectral range.

Singlet oxygen generation represents the primary photochemical pathway for chloroaluminum phthalocyanine triplet states. Quantum yields for singlet oxygen production range from 0.29 to 0.37 across different media, confirming efficient Type II photochemical mechanisms [4] [6] [11]. The consistency of these values across various environments suggests that triplet state formation rather than singlet oxygen generation efficiency represents the limiting factor in overall photochemical quantum yield.

Environmental factors significantly modulate triplet state behavior. In oxygen-free environments, triplet lifetimes are extended due to elimination of bimolecular quenching processes [8] [9]. Conversely, molecular oxygen presence provides efficient quenching pathways that simultaneously limit triplet lifetime while enabling productive singlet oxygen generation for photodynamic applications [6] [8] [12].

Acidic conditions introduce additional complexity through protonation effects. Protonated forms demonstrate altered triplet lifetimes, with the protonated species typically exhibiting shorter lifetimes (90 microseconds) compared to neutral forms (290 microseconds) [8]. These pH-dependent effects reflect changes in molecular symmetry and electronic structure upon protonation of peripheral nitrogen atoms.

Purity

Appearance

Storage

MeSH Pharmacological Classification

Dates

2: Kuzyniak W, Ermilov EA, Atilla D, Gürek AG, Nitzsche B, Derkow K, Hoffmann B, Steinemann G, Ahsen V, Höpfner M. Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. Photodiagnosis Photodyn Ther. 2016 Mar;13:148-57. doi: 10.1016/j.pdpdt.2015.07.001. Epub 2015 Jul 7. Review. PubMed PMID: 26162500.

3: Mfouo-Tynga I, Abrahamse H. Cell death pathways and phthalocyanine as an efficient agent for photodynamic cancer therapy. Int J Mol Sci. 2015 May 6;16(5):10228-41. doi: 10.3390/ijms160510228. Review. PubMed PMID: 25955645; PubMed Central PMCID: PMC4463643.

4: Sorokin AB. Phthalocyanine metal complexes in catalysis. Chem Rev. 2013 Oct 9;113(10):8152-91. doi: 10.1021/cr4000072. Epub 2013 Jun 19. Review. PubMed PMID: 23782107.

5: Jiang Z, Shao J, Yang T, Wang J, Jia L. Pharmaceutical development, composition and quantitative analysis of phthalocyanine as the photosensitizer for cancer photodynamic therapy. J Pharm Biomed Anal. 2014 Jan;87:98-104. doi: 10.1016/j.jpba.2013.05.014. Epub 2013 May 18. Review. PubMed PMID: 23746989.

6: Yaku H, Murashima T, Miyoshi D, Sugimoto N. Specific binding of anionic porphyrin and phthalocyanine to the G-quadruplex with a variety of in vitro and in vivo applications. Molecules. 2012 Sep 5;17(9):10586-613. doi: 10.3390/molecules170910586. Review. PubMed PMID: 22951397.

7: Jia X, Jia L. Nanoparticles improve biological functions of phthalocyanine photosensitizers used for photodynamic therapy. Curr Drug Metab. 2012 Oct;13(8):1119-22. Review. PubMed PMID: 22380016.

8: Liao PN, Pillai S, Kloz M, Gust D, Moore AL, Moore TA, Kennis JT, van Grondelle R, Walla PJ. On the role of excitonic interactions in carotenoid-phthalocyanine dyads and implications for photosynthetic regulation. Photosynth Res. 2012 Mar;111(1-2):237-43. doi: 10.1007/s11120-011-9690-9. Epub 2011 Sep 23. Review. PubMed PMID: 21948493.

9: Lam M, Hsia AH, Liu Y, Guo M, Swick AR, Berlin JC, McCormick TS, Kenney ME, Oleinick NL, Cooper KD, Baron ED. Successful cutaneous delivery of the photosensitizer silicon phthalocyanine 4 for photodynamic therapy. Clin Exp Dermatol. 2011 Aug;36(6):645-51. doi: 10.1111/j.1365-2230.2010.03989.x. Epub 2011 May 30. Review. PubMed PMID: 21623875; PubMed Central PMCID: PMC3140567.

10: Bottari G, de la Torre G, Guldi DM, Torres T. Covalent and noncovalent phthalocyanine-carbon nanostructure systems: synthesis, photoinduced electron transfer, and application to molecular photovoltaics. Chem Rev. 2010 Nov 10;110(11):6768-816. doi: 10.1021/cr900254z. Epub 2010 Apr 5. Review. PubMed PMID: 20364812.

11: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Epub 2008 Jun 19. Review. PubMed PMID: 18728874.

12: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Epub 2007 Feb 15. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784.

13: Gorman SA, Brown SB, Griffiths J. An overview of synthetic approaches to porphyrin, phthalocyanine, and phenothiazine photosensitizers for photodynamic therapy. J Environ Pathol Toxicol Oncol. 2006;25(1-2):79-108. Review. PubMed PMID: 16566711.

14: Valli L. Phthalocyanine-based Langmuir-Blodgett films as chemical sensors. Adv Colloid Interface Sci. 2005 Nov 30;116(1-3):13-44. Epub 2005 Aug 22. Review. PubMed PMID: 16112639.

15: Huang J, Peng Y, Chen N. [Some spectrum methods on the structures of metal phthalocyanine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2001 Feb;21(1):1-6. Review. Chinese. PubMed PMID: 12953564.

16: Ochsner M. Light scattering of human skin: a comparison between zinc (II)-phthalocyanine and photofrin II. J Photochem Photobiol B. 1996 Jan;32(1-2):3-9. Review. PubMed PMID: 8725049.

17: Hayatsu H. Cellulose bearing covalently linked copper phthalocyanine trisulphonate as an adsorbent selective for polycyclic compounds and its use in studies of environmental mutagens and carcinogens. J Chromatogr. 1992 Apr 24;597(1-2):37-56. Review. Erratum in: J Chromatogr 1992 Jun 19;603(1-2):304. PubMed PMID: 1381369.